molecular formula C12H19F2NO3 B3039909 tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate CAS No. 1404196-21-9

tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate

Cat. No. B3039909
CAS RN: 1404196-21-9
M. Wt: 263.28 g/mol
InChI Key: ULAIIAXQAOIFFB-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 1400764-63-7 . It has a molecular weight of 263.28 and its IUPAC name is tert-butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h8H,5-7H2,1-4H3 . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Computational Chemistry and Molecular Modeling

Using computational methods, scientists explore the electronic structure, energetics, and reactivity of tert-butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate. Quantum mechanical calculations provide insights into its stability, reaction pathways, and potential binding sites. Such studies guide experimental design and predict properties before synthesis.

These applications highlight the versatility and scientific significance of this compound. Keep in mind that ongoing research may uncover additional uses or refinements. If you need further details or have specific questions, feel free to ask! 🌟

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H303 and H320 . The precautionary statements are P305+351+338 .

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAIIAXQAOIFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127028
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate

CAS RN

1404196-21-9
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404196-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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